Cas no 89942-67-6 ((2-Hydroxyphenyl)amino(oxo)acetic acid)

(2-Hydroxyphenyl)amino(oxo)acetic acid is a specialized organic compound featuring a hydroxyphenyl group linked to an amino(oxo)acetic acid moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and fine chemical synthesis. Its phenolic hydroxyl and carbonyl groups enable participation in condensation, chelation, and nucleophilic addition reactions, facilitating the development of complex molecules. The compound exhibits moderate solubility in polar organic solvents, enhancing its utility in solution-phase reactions. Its stability under controlled conditions ensures consistent performance in synthetic applications. Researchers favor this derivative for its versatility in constructing heterocyclic frameworks and functionalized aromatic systems, particularly in medicinal chemistry and material science.
(2-Hydroxyphenyl)amino(oxo)acetic acid structure
89942-67-6 structure
商品名:(2-Hydroxyphenyl)amino(oxo)acetic acid
CAS番号:89942-67-6
MF:C8H7NO4
メガワット:181.145482301712
CID:4719152
PubChem ID:13703932

(2-Hydroxyphenyl)amino(oxo)acetic acid 化学的及び物理的性質

名前と識別子

    • [(2-hydroxyphenyl)amino](oxo)acetic acid
    • 2-((2-Hydroxyphenyl)amino)-2-oxoacetic acid
    • FCH1051763
    • [(2-hydroxyphenyl)carbamoyl]formic acid
    • acetic acid, [(2-hydroxyphenyl)amino]oxo-
    • T3869
    • G66324
    • 89942-67-6
    • MFCD15205424
    • LS-05134
    • ALBB-016503
    • AKOS015959710
    • 2-((2-Hydroxyphenyl)amino)-2-oxoaceticacid
    • 2-(2-hydroxyanilino)-2-oxoacetic acid
    • (2-Hydroxyphenyl)amino(oxo)acetic acid
    • インチ: 1S/C8H7NO4/c10-6-4-2-1-3-5(6)9-7(11)8(12)13/h1-4,10H,(H,9,11)(H,12,13)
    • InChIKey: OKUXQJXAGGTFTM-UHFFFAOYSA-N
    • ほほえんだ: OC1C=CC=CC=1NC(C(=O)O)=O

計算された属性

  • せいみつぶんしりょう: 181.03750770g/mol
  • どういたいしつりょう: 181.03750770g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 216
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 86.6
  • 疎水性パラメータ計算基準値(XlogP): 0.7

(2-Hydroxyphenyl)amino(oxo)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
H250070-500mg
[(2-Hydroxyphenyl)amino](oxo)acetic acid
89942-67-6
500mg
$ 300.00 2022-06-04
TRC
H250070-250mg
[(2-Hydroxyphenyl)amino](oxo)acetic acid
89942-67-6
250mg
$ 185.00 2022-06-04
A2B Chem LLC
AI95731-1g
[(2-Hydroxyphenyl)amino](oxo)acetic acid
89942-67-6 97%
1g
$285.00 2024-04-19
1PlusChem
1P00J7RN-1g
[(2-hydroxyphenyl)amino](oxo)acetic acid
89942-67-6 97%
1g
$356.00 2024-04-20
A2B Chem LLC
AI95731-250mg
[(2-Hydroxyphenyl)amino](oxo)acetic acid
89942-67-6 97%
250mg
$108.00 2024-04-19
TRC
H250070-1000mg
[(2-Hydroxyphenyl)amino](oxo)acetic acid
89942-67-6
1g
$ 480.00 2022-06-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1785923-500mg
2-((2-Hydroxyphenyl)amino)-2-oxoacetic acid
89942-67-6 98%
500mg
¥3165.00 2024-04-26
1PlusChem
1P00J7RN-250mg
[(2-hydroxyphenyl)amino](oxo)acetic acid
89942-67-6 97%
250mg
$134.00 2024-04-20
A2B Chem LLC
AI95731-100mg
[(2-Hydroxyphenyl)amino](oxo)acetic acid
89942-67-6 97%
100mg
$64.00 2024-04-19
1PlusChem
1P00J7RN-100mg
[(2-hydroxyphenyl)amino](oxo)acetic acid
89942-67-6 97%
100mg
$79.00 2024-04-20

(2-Hydroxyphenyl)amino(oxo)acetic acid 関連文献

(2-Hydroxyphenyl)amino(oxo)acetic acidに関する追加情報

Introduction to (2-Hydroxyphenyl)amino(oxo)acetic Acid (CAS No. 89942-67-6)

(2-Hydroxyphenyl)amino(oxo)acetic acid, identified by its CAS number 89942-67-6, is a significant compound in the field of chemical and pharmaceutical research. This compound, featuring a unique structural arrangement of hydroxyl, amino, and carboxylic acid functional groups, has garnered attention for its potential applications in drug development and biochemical studies.

The molecular structure of (2-Hydroxyphenyl)amino(oxo)acetic acid consists of a phenolic ring substituted with an amino group at the ortho position relative to the hydroxyl group, and an oxoacetic acid moiety attached to the same carbon chain. This configuration imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a candidate for further exploration in medicinal chemistry.

In recent years, the interest in (2-Hydroxyphenyl)amino(oxo)acetic acid has been fueled by its potential role in the synthesis of bioactive molecules. Researchers have been investigating its derivatives as potential candidates for treating various diseases, including neurological disorders and inflammatory conditions. The presence of both hydroxyl and amino groups allows for diverse functionalization, making it a versatile building block in drug design.

One of the most compelling aspects of (2-Hydroxyphenyl)amino(oxo)acetic acid is its ability to interact with biological targets. Studies have shown that compounds with similar structural motifs can modulate enzyme activity and receptor binding, which are crucial mechanisms in drug action. For instance, derivatives of this compound have been explored as inhibitors of enzymes involved in pain signaling and inflammation, suggesting their therapeutic potential.

The synthesis of (2-Hydroxyphenyl)amino(oxo)acetic acid involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. These methods not only enhance the scalability of production but also improve the overall quality of the final product.

Recent advancements in computational chemistry have further enhanced the understanding of (2-Hydroxyphenyl)amino(oxo)acetic acid's reactivity and interaction with biological systems. Molecular modeling studies have provided insights into how this compound can be tailored to achieve specific pharmacological effects. By integrating experimental data with computational predictions, researchers can design more effective derivatives with improved pharmacokinetic properties.

The pharmaceutical industry has taken note of the promising attributes of ((2-Hydroxyphenyl))amino(oxo)acetic acid and is actively exploring its potential for new drug development. Preclinical studies are underway to evaluate its safety and efficacy in animal models, paving the way for future human trials. These efforts are supported by collaborations between academic institutions and pharmaceutical companies, aiming to translate laboratory findings into clinical applications.

Beyond its pharmaceutical applications, (2-Hydroxyphenyl)amino(oxo)acetic acid also holds significance in materials science. Its unique chemical properties make it a suitable candidate for developing novel polymers and coatings with enhanced durability and functionality. Researchers are exploring its incorporation into advanced materials that could be used in electronics, aerospace, and other high-tech industries.

The environmental impact of synthesizing and utilizing ((2-Hydroxyphenyl))amino(oxo)acetic acid is another area of concern. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Sustainable chemistry approaches are being integrated into the production process to ensure that this compound can be manufactured responsibly while maintaining high quality standards.

In conclusion, (2-Hydroxyphenyl)amino(oxo)acetic acid (CAS No. 89942-67-6) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and environmental chemistry. Its unique structure and chemical properties make it a valuable asset in research and development efforts aimed at addressing global challenges in health care and industrial innovation. As scientific understanding continues to evolve, the potential uses of this compound are likely to expand further, solidifying its importance in modern chemistry.

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